N-piperidin-4-yl-2-pyridin-3-yloxyacetamide
Overview
Description
N-piperidin-4-yl-2-pyridin-3-yloxyacetamide is a compound that features both piperidine and pyridine moieties. Piperidine is a six-membered heterocyclic amine, while pyridine is a six-membered aromatic heterocycle. Compounds containing these structures are often significant in medicinal chemistry due to their diverse biological activities .
Preparation Methods
The synthesis of N-piperidin-4-yl-2-pyridin-3-yloxyacetamide typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common synthetic route involves the nucleophilic substitution reaction where a piperidine derivative reacts with a pyridine derivative in the presence of a base. Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity .
Chemical Reactions Analysis
N-piperidin-4-yl-2-pyridin-3-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the pyridine ring. Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions and catalysts like palladium for hydrogenation reactions.
Scientific Research Applications
N-piperidin-4-yl-2-pyridin-3-yloxyacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-piperidin-4-yl-2-pyridin-3-yloxyacetamide involves its interaction with specific molecular targets. It may bind to DNA or proteins, affecting their function and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-piperidin-4-yl-2-pyridin-3-yloxyacetamide can be compared with other piperidine and pyridine derivatives. Similar compounds include:
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with antiproliferative effects.
Properties
IUPAC Name |
N-piperidin-4-yl-2-pyridin-3-yloxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12(15-10-3-6-13-7-4-10)9-17-11-2-1-5-14-8-11/h1-2,5,8,10,13H,3-4,6-7,9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZFRHDPQZIBFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)COC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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